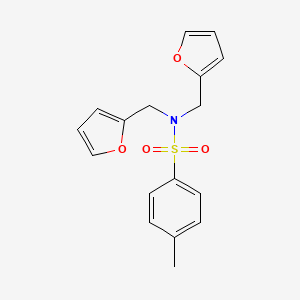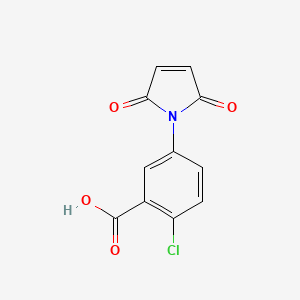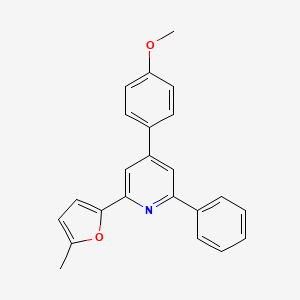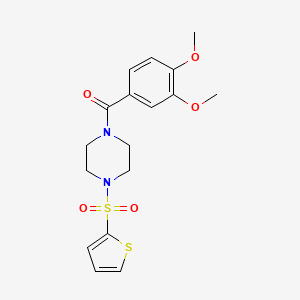
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BPA is a member of the acrylamide family and has been shown to have various biochemical and physiological effects.
作用机制
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has also been shown to improve memory and learning in animal models.
实验室实验的优点和局限性
One advantage of using N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its low cost and easy synthesis. However, one limitation is that N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the use of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in scientific research. One area of interest is the development of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide-based fluorescent probes for the detection of specific biomolecules. Another area of interest is the use of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide and its potential use in the treatment of neurological disorders.
Conclusion
In conclusion, N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained attention in recent years for its potential use in scientific research. N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has various biochemical and physiological effects and has been used in a variety of research applications. Further research is needed to fully understand the potential of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in scientific research and its potential use in the treatment of various diseases.
合成方法
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-bromobenzaldehyde and 2-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions and yields N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide as a yellow crystalline solid.
科学研究应用
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids. N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent that kills cancer cells.
属性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYXFLGWSILDR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)
![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)

![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)

![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)